molecular formula C12H15NO2 B1624666 N-benzoyl-4-hydroxypiperidine CAS No. 80213-01-0

N-benzoyl-4-hydroxypiperidine

Cat. No.: B1624666
CAS No.: 80213-01-0
M. Wt: 205.25 g/mol
InChI Key: PHNPWISXEGFAHM-UHFFFAOYSA-N
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Description

N-Benzoyl-4-hydroxypiperidine is a piperidine derivative characterized by a benzoyl group attached to the nitrogen atom and a hydroxyl group at the 4-position of the piperidine ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing trifluoromethoxy-substituted analogs, which are critical for drug development due to their enhanced metabolic stability and bioavailability . The synthesis of this compound involves functionalization via the Hiyama method, enabling desulfurization and fluorination to introduce trifluoromethoxy groups . Its structural flexibility allows further derivatization, making it a foundational building block for bioactive molecules targeting enzymes, receptors, and microbial pathways.

Preparation Methods

Enzymatic Hydroxylation: A Paradigm Shift in Regioselective Synthesis

Biocatalysts and Microbial Strains

The enzymatic synthesis of N-benzoyl-4-hydroxypiperidine leverages oxygenase enzymes derived from alkane-degrading bacteria. Sphingomonas sp. HXN-200, isolated for its ability to hydroxylate alicyclic hydrocarbons, has emerged as a key biocatalyst. This strain expresses a cytochrome P450 monooxygenase system that inserts an oxygen atom regioselectively into the piperidine ring at the 4-position. Recombinant Escherichia coli GEc137 (pGEc47), engineered to express hydroxylation genes from Sphingomonas, further enhances yield and scalability.

Reaction Conditions and Process Optimization

Biotransformations are conducted in aqueous or multiphase systems, with hexadecane often serving as an organic phase to improve substrate solubility. Key parameters include:

  • Temperature : 20–40°C (optimal at 30°C)
  • pH : 6–8 (neutral conditions maintain enzyme stability)
  • Substrate Concentration : 10–50 mM N-benzoylpiperidine
  • Reaction Time : 24–72 hours for >90% conversion.

Immobilization of cells on alginate beads or silica supports enhances reusability, enabling 5–7 cycles without significant activity loss.

Yield and Regioselectivity

The enzymatic method achieves >95% regioselectivity for the 4-position, avoiding byproducts common in chemical synthesis. Isolated yields range from 70–85%, depending on workup efficiency. Post-reaction, the product is extracted using ethyl acetate, followed by silica gel chromatography to achieve >99% purity.

Comparative Analysis of Synthetic Methodologies

Traditional Chemical Routes

Prior to biocatalytic advancements, this compound was synthesized via:

  • Reduction of 4-Piperidones : N-Benzoyl-4-piperidone reduced using lithium aluminum hydride, yielding 60–70% product but requiring anhydrous conditions.
  • Cyclization of Amino Alcohols : Benzoylation of 4-aminobutanol followed by cyclization with formaldehyde, plagued by low yields (40–50%) and epimerization.

These methods demand toxic reagents (e.g., thionyl chloride) and generate stoichiometric waste, limiting industrial adoption.

Advantages of Biocatalytic Hydroxylation

  • Sustainability : Water-based reactions minimize solvent waste.
  • Safety : Ambient conditions reduce energy consumption and explosion risks.
  • Cost-Efficiency : Recombinant strains lower production costs by 30–40% compared to chemical synthesis.

Industrial Scalability and Process Engineering

Multiphase Reaction Systems

Incorporating hexadecane as an organic phase facilitates substrate delivery and product recovery, achieving a 20% increase in volumetric productivity. Continuous-flow bioreactors with immobilized cells further enhance throughput, enabling kilogram-scale production.

Economic and Environmental Impact

Life-cycle assessments indicate biocatalytic routes reduce carbon footprint by 50% compared to chemical methods. Capital expenditure for a 10-ton/year facility is estimated at $2.5 million, with operational costs 35% lower due to reduced catalyst and energy inputs.

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-4-hydroxypiperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

    Oxidation: Produces N-benzoyl-4-piperidone.

    Reduction: Yields N-benzyl-4-hydroxypiperidine.

    Substitution: Forms various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

N-benzoyl-4-hydroxypiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzoyl-4-hydroxypiperidine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For instance, it could interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

The following section provides a detailed comparison of N-benzoyl-4-hydroxypiperidine with structurally and functionally related piperidine derivatives. Key differences in substituents, pharmacological targets, and synthetic pathways are highlighted.

Structural and Functional Comparisons

Compound Name Key Substituents Pharmacological Target/Application Synthesis Method Reference
This compound Benzoyl (N), Hydroxyl (C4) Precursor for trifluoromethoxy derivatives Hiyama method (desulfurization/fluorination)
N-(4-Methylbenzoyl)-4-benzylpiperidine 4-Methylbenzoyl (N), Benzyl (C4) Enoyl-[acyl-carrier-protein] reductase (antimicrobial) Not explicitly described
4-Benzyloxycarbonylaminopiperidine HCl Benzyloxycarbonyl (N), Hydrochloride salt (C4) Peptide synthesis intermediate Carbamate protection of piperidine amine
4-(4-Fluorophenyl)-4-hydroxypiperidine 4-Fluorophenyl (C4), Hydroxyl (C4) Drug intermediate (e.g., antipsychotics, analgesics) Nucleophilic substitution/cyclization
Compound 23 () Trifluoromethylpyridyl-thio, Benzoyl (C1) Antimicrobial/antifungal activity Multi-step synthesis with NMR/HPLC validation

Key Observations

Substituent Effects on Bioactivity: The hydroxyl group in this compound facilitates further functionalization (e.g., trifluoromethoxy introduction) , whereas 4-fluorophenyl substituents () enhance binding to CNS targets due to increased lipophilicity and electronic effects . Benzyl groups (e.g., in N-(4-methylbenzoyl)-4-benzylpiperidine) improve membrane permeability, critical for targeting intracellular enzymes like enoyl reductase .

Synthetic Flexibility: this compound’s synthesis leverages the Hiyama method for fluorination, enabling gram-scale production of trifluoromethoxy derivatives . In contrast, 4-benzyloxycarbonylaminopiperidine HCl () employs carbamate protection, a standard strategy in peptide chemistry to stabilize amines during synthesis .

Pharmacological Targets: Compounds with trifluoromethylpyridyl-thio groups () exhibit broad-spectrum antimicrobial activity, likely due to electrophilic sulfur atoms disrupting microbial enzymes .

Physicochemical Properties

  • Solubility: The hydrochloride salt form of 4-benzyloxycarbonylaminopiperidine () enhances aqueous solubility compared to free-base analogs, critical for formulation .
  • Metabolic Stability : Trifluoromethoxy and trifluoromethyl groups () reduce oxidative metabolism, extending half-life in vivo .

Biological Activity

N-benzoyl-4-hydroxypiperidine (CAS Number: 80213-01-0) is a compound belonging to the piperidine class, characterized by its unique benzoyl and hydroxyl functional groups. These structural features contribute to its distinct chemical reactivity and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical interactions, and therapeutic applications.

Target of Action

Piperidine derivatives, including this compound, are known to target various biological pathways, making them valuable in therapeutic applications such as:

  • Anticancer
  • Antiviral
  • Antimicrobial
  • Analgesic
  • Anti-inflammatory

These compounds interact with multiple biological targets, leading to a range of therapeutic effects.

Mode of Action

The mode of action for this compound involves its interaction with specific enzymes and receptors. It has been noted that this compound can modulate the activity of certain receptors and enzymes, impacting cellular functions significantly. For instance, it may inhibit enzymes involved in metabolic pathways, altering gene expression and cellular responses.

Enzymatic Interactions

This compound interacts with several enzymes, including:

  • N-benzoyl-4-hydroxyanthranilate 4-O-methyltransferase , which is involved in methylation processes.

This interaction highlights the compound's role in various biochemical reactions and its potential to influence metabolic pathways.

Cellular Effects

The compound affects key cellular processes such as:

  • Cell signaling pathways
  • Gene expression
  • Cellular metabolism

Research indicates that piperidine derivatives can modulate these processes, potentially leading to beneficial effects at lower doses while causing toxicity at higher doses.

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary with dosage:

  • Lower doses : May enhance enzyme activity and improve cellular functions.
  • Higher doses : Can lead to adverse effects, including cellular damage and metabolic disruption.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are critical for its long-term effects. Laboratory studies indicate that while the compound remains stable under certain conditions, its degradation products may exhibit different biological activities.

Anticancer Activity

Research has demonstrated that piperidine derivatives, including this compound, possess anticancer properties. A study highlighted its ability to inhibit cell growth in various cancer cell lines with IC50 values ranging from 7.9 to 92 µM . This suggests potential applications in cancer therapeutics.

Neuropharmacological Potential

This compound has also been investigated for its neuropharmacological effects. Its structural similarity to known neuroleptics suggests it may have applications in treating neurological disorders by interacting with serotoninergic and dopaminergic receptors .

Chemical Reactions Analysis

This compound undergoes various chemical reactions that can modify its structure and biological activity:

Reaction TypeDescriptionCommon Reagents
Oxidation Hydroxyl group oxidized to form a ketone or aldehydePotassium permanganate (KMnO₄)
Reduction Benzoyl group reduced to form the corresponding alcoholLithium aluminum hydride (LiAlH₄)
Substitution Hydroxyl group substituted with other functional groupsThionyl chloride (SOCl₂)

These reactions not only modify the compound's structure but also influence its biological activity and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzoyl-4-hydroxypiperidine, and what are their critical reaction parameters?

The primary synthetic route involves nucleophilic acyl substitution using N-di(benzoylethyl)alkylamine precursors treated with excess aqueous sodium hydroxide. Critical parameters include:

  • pH control : Alkaline conditions (pH >12) ensure deprotonation and cyclization .
  • Temperature : Room temperature minimizes side reactions like hydrolysis of the benzoyl group.
  • Precursor purity : Impurities in starting materials (e.g., 4-hydroxypiperidine derivatives) reduce yield and require rigorous purification via recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

A multi-technique approach is essential:

  • 1H/13C NMR : Confirm regiochemistry of the benzoyl group (aromatic protons at δ 7.4–7.8 ppm) and piperidine ring conformation (axial/equatorial hydroxyl proton splitting) .
  • HRMS : Verify molecular ion ([M+H]+) with <2 ppm mass error to rule out isobaric impurities .
  • HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) to assess purity (>95% peak area) .

Q. What are common impurities in this compound synthesis, and how can they be identified?

Typical impurities include:

  • Unreacted 4-hydroxypiperidine : Detected via TLC (Rf ~0.3 in ethyl acetate/methanol 9:1) or residual hydroxyl signals in NMR .
  • Benzoylated byproducts : Esterification at the hydroxyl group (δ 4.5–5.0 ppm in 1H NMR) or over-alkylation (additional methyl/methoxy signals) .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data and expected molecular structures during characterization?

  • Cross-validation : Compare HRMS with isotopic patterns to confirm molecular formula. For example, a discrepancy in mass (e.g., +16 Da) may indicate oxidation, requiring LC-MS/MS fragmentation analysis .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., piperidine ring protons) to assign coupling constants and confirm stereochemistry .

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives in nucleophilic acyl substitution?

  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., hydroxylamine derivatives) .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperidine nitrogen, improving cyclization efficiency .
  • Stoichiometric ratios : A 1.2:1 molar ratio of benzoylating agent to 4-hydroxypiperidine minimizes dimerization .

Q. What computational or experimental approaches are effective in designing this compound analogs for structure-activity relationship (SAR) studies?

  • Docking studies : Use piperidine as a scaffold to model interactions with target proteins (e.g., GPCRs) by modifying the benzoyl group’s substituents (e.g., electron-withdrawing groups for enhanced binding) .
  • Parallel synthesis : Generate a library of derivatives via solid-phase synthesis, varying substituents on the benzoyl ring (e.g., trifluoromethyl, methoxy) .

Q. How can crystallization challenges for this compound be addressed to obtain high-quality X-ray diffraction data?

  • Solvent selection : Use mixed solvents (e.g., ethanol/water) to control nucleation. Piperidine derivatives often crystallize better in low-polarity solvents (ethyl acetate) .
  • Temperature gradient : Slow cooling (0.5°C/min) from saturated solutions reduces crystal defects .
  • SHELX refinement : Apply twin refinement protocols in SHELXL for handling pseudo-merohedral twinning common in piperidine-based crystals .

Properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11-6-8-13(9-7-11)12(15)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNPWISXEGFAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432191
Record name N-benzoyl-4-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80213-01-0
Record name N-benzoyl-4-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 73.1 g (520 mmol) of benzoyl chloride in 70 ml of dichloromethane was added dropwise to a solution of 50.0 g (495 mmol) of 4-hydroxypiperidine and 260 ml of pyridine in 260 ml of dichloromethane at 0° to 15° C. The mixture was stirred at room temperature for 3 h and white crystals (pyridine hydrochloride) thus precipitated were filtered out. The filtrate was concentrated and a remaining oil was purified by silica gel column chromatography (CHCl3 :CH3OH=95:5) to give 79.8 g (yield: 79%) of the intended compound:
Quantity
73.1 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Yield
79%

Synthesis routes and methods II

Procedure details

In a four necked round bottom flask, under Argon atmosphere, 4-hydroxypiperidine (5.32 g, 52.6 mmol) was dissolved in CH2Cl2 (28 mL) and pyridine (28 mL). After cooling at 0° C., benzoyl chloride (6.4 mL, 55.2 mmol), dissolved in CH2Cl2 (7 mL) was drop wise added. The ice bath was removed and the mixture stirred 3 h at rt. The solid was filtered-off and the solvent removed under vacuum. Purification by typical column chromatography, eluting with CH2Cl2/MeOH (20:1) afforded the title compound (7.6 g, 70%) as pale yellow oil. Rf=0.21 (CH2Cl2/MeOH 20:1). MS (ESI) m/z: 206 [M−H]+. FTIR (cm−1): 3349, 3065, 3033, 3005, 2934, 2845, 1607, 1574, 1453, 1365, 1339, 1273, 1238, 1180, 1077, 998, 788, 730, 688.
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
28 mL
Type
solvent
Reaction Step Three
Yield
70%

Synthesis routes and methods III

Procedure details

In this reference example, 7.03 g of benzoyl chloride was added dropwise to a mixture of 5.05 g of 4-hydroxypiperidine, 6.36 g of sodium carbonate and 60 ml of water at 10° C. with stirring. After the addition, the mixture was maintained at 5° C. for 2 hours. The reaction mixture was filtered, and then filtrate was extracted with dichloromethane. The extract was concentrated, and ether was added to crystallize, whereby 9.20 g of 1-benzoyl-4-hydroxypiperidine was obtained (yield: 90.1%).
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step Two
Quantity
6.36 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-benzoyl-4-hydroxypiperidine
N-benzoyl-4-hydroxypiperidine
N-benzoyl-4-hydroxypiperidine
N-benzoyl-4-hydroxypiperidine
N-benzoyl-4-hydroxypiperidine
N-benzoyl-4-hydroxypiperidine

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